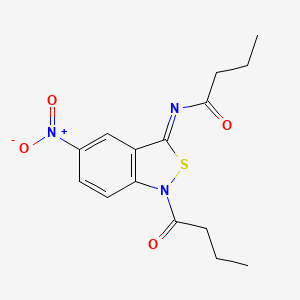
N-(5-Nitro-1-(1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Nitro-1-(1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide is a complex organic compound characterized by its unique benzisothiazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitro-1-(1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzisothiazole ring, nitration, and subsequent functionalization to introduce the butanamide group. Common reagents used in these reactions include nitrating agents, such as nitric acid, and various catalysts to facilitate the formation of the benzisothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(5-Nitro-1-(1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzisothiazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.
Scientific Research Applications
N-(5-Nitro-1-(1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Nitro-1-(1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide involves its interaction with specific molecular targets. The nitro group and benzisothiazole ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Nitro-1-(1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)acetamide
- N-(5-Nitro-1-(1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)propionamide
Uniqueness
N-(5-Nitro-1-(1-oxobutyl)-2,1-benzisothiazol-3(1H)-ylidene)butanamide is unique due to its specific butanamide functional group, which may confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
106532-63-2 |
|---|---|
Molecular Formula |
C15H17N3O4S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(1-butanoyl-5-nitro-2,1-benzothiazol-3-ylidene)butanamide |
InChI |
InChI=1S/C15H17N3O4S/c1-3-5-13(19)16-15-11-9-10(18(21)22)7-8-12(11)17(23-15)14(20)6-4-2/h7-9H,3-6H2,1-2H3 |
InChI Key |
SRAMWJZTQSCDDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(S1)C(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


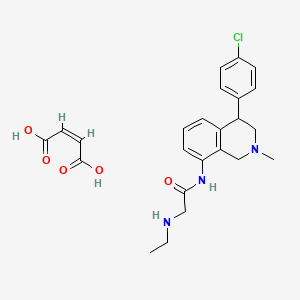

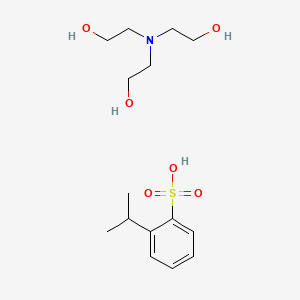
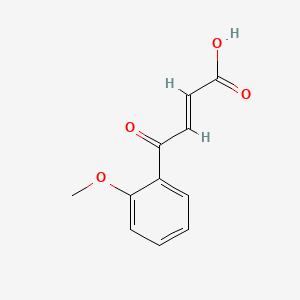
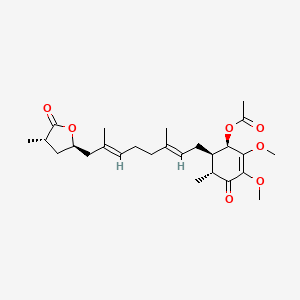
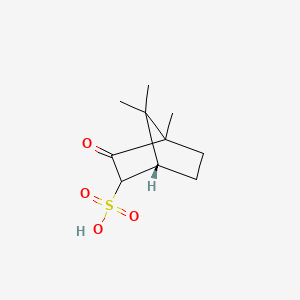


![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]palmitamide monoacetate](/img/structure/B12694095.png)


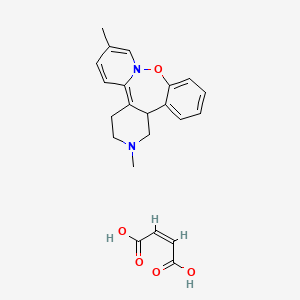
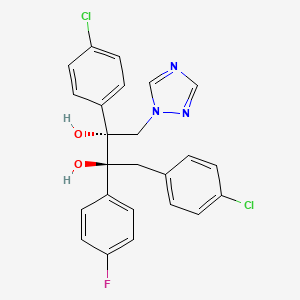
![(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B12694114.png)
